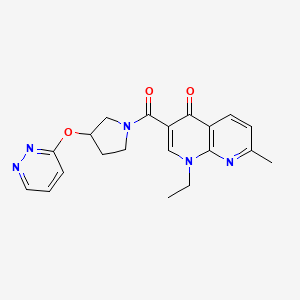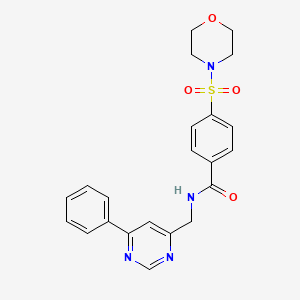![molecular formula C6H12ClNO3 B2963943 2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride CAS No. 2225126-98-5](/img/structure/B2963943.png)
2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride” is a chemical compound with the CAS Number: 2225126-98-5 . It has a molecular weight of 181.62 . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is (S)-2-(pyrrolidin-3-yloxy)acetic acid hydrochloride . The InChI code is 1S/C6H11NO3.ClH/c8-6(9)4-10-5-1-2-7-3-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 181.62 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Quantum and Molecular Properties Investigation
A study conducted by Bouklah et al. (2012) utilized Density Functional Theory (DFT) and quantum-chemical calculations to investigate the thermodynamics parameters and electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, of compounds structurally related to 2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride. This research provides fundamental insights into the molecular structure and reactivity of such compounds, supporting their potential application in various fields, including materials science and molecular engineering Bouklah, Harek, Touzani, Hammouti, & Harek, 2012.
Synthesis of Pyrrolidinone Libraries
Ryabukhin et al. (2012) developed a methodology for the synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, a compound class related to 2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride, through a three-component condensation process. This approach enabled the parallel synthesis of over 3000 pyrrolidinone derivatives, demonstrating the compound's utility in creating diverse molecular libraries for pharmaceutical research and development Ryabukhin, Panov, Plaskon, & Grygorenko, 2012.
Novel Synthetic Pathways
A study by Li et al. (2020) reported on a metal-free synthesis method for poly-substituted pyrrolo[3,2-c]pyridin-4-ones and analogues, which are structurally related to 2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride. The method involves a four-component, two-step reaction that highlights the versatility of the compound in facilitating the formation of complex molecular structures through efficient and environmentally friendly processes Li, Fan, Qi, & Zhang, 2020.
Construction of Cyclic γ-Aminobutyric Acid Analogues
Petz et al. (2019) described the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid (GABA) analogues. This study showcases the application of 2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride in the development of potential therapeutic agents targeting the GABAergic system, which plays a critical role in the central nervous system Petz, Allmendinger, Mayer, & Wanner, 2019.
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3S)-pyrrolidin-3-yl]oxyacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)4-10-5-1-2-7-3-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMFNAFAIQPXAA-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide](/img/structure/B2963863.png)
![7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)


![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2963869.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2963872.png)


![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2963877.png)
![5-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2963880.png)

![N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2963883.png)